molecular formula C17H26N2O2 B12077926 (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12077926
M. Wt: 290.4 g/mol
InChI Key: HUGRIQUJHSJKSX-UHFFFAOYSA-N
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Description

“(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 2-(4-aminophenyl)ethyl substituent at the 3-position. The racemic (RS) configuration indicates the compound exists as an equimolar mixture of R and S enantiomers. The tert-butyl ester moiety serves as a common protecting group for carboxylic acids, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-[2-(4-aminophenyl)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-10-14(12-19)5-4-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3

InChI Key

HUGRIQUJHSJKSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthetic methodologies, and applications of the target compound with structurally analogous pyrrolidine and piperidine derivatives.

Compound Key Structural Features Synthetic Highlights Applications/Significance Safety/Stability
Target: (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester - Pyrrolidine core
- 3-position: 2-(4-aminophenyl)ethyl group
- 1-position: t-Bu ester
Likely involves alkylation at the 3-position and ester protection; racemic synthesis. Potential intermediate for CNS agents or kinase inhibitors (amine functionality). Limited data; likely irritant (similar to tert-butyl esters in ).
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester - Pyrrolidine core
- 2-position: tosyloxymethyl group
- Enantiomerically pure (R)
Tosylation of hydroxymethyl precursor in pyridine; 16-hour reaction at rt. Intermediate for Leukotriene A4 Hydrolase inhibitors (sulfonate leaving group). Tosylates are reactive; irritant (pyridine solvent).
3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester - Pyrrolidine core
- 3-position: 2-methoxyphenylamino group
Acid-catalyzed deprotection (HCl/dioxane) to yield free amine. Neurotensin receptor agonist precursor (amino group for receptor binding). Stable as tert-butyl ester; hydrochloride salt hygroscopic.
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester - Dihydropyridine core
- 4-position: methoxycarbonylphenyl group
Not described in evidence; likely Friedel-Crafts or cross-coupling for aryl attachment. Unclear; dihydropyridine scaffold may relate to calcium channel modulators. Lachrymator; irritant to eyes/respiratory system.
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester - Pyrrolidine core
- 3-position: mesyl-methylamino group
Mesylation of methylamino precursor; purification via flash chromatography. Intermediate for sulfonamide-based therapeutics (e.g., protease inhibitors). Mesyl groups increase reactivity; stable as tert-butyl ester.

Key Comparative Insights

Structural Variations: The target compound’s 4-aminophenyl group distinguishes it from analogs with sulfonates (), methoxyphenylamines (), or sulfonamides (). This aromatic amine may enhance binding to biological targets like G-protein-coupled receptors . Steric and Electronic Effects: The tert-butyl ester in all compounds improves solubility, but substituents at the 3-position (e.g., tosyloxymethyl vs. aminophenyl) dictate reactivity. For example, tosylates () are superior leaving groups compared to amines .

Synthetic Methodologies: The target compound likely employs alkylation or Mitsunobu reactions to install the 4-aminophenyl-ethyl group, whereas uses tosylation for functionalization . Racemic synthesis (target) vs. enantioselective routes () impacts pharmacological activity; resolution may be required for therapeutic use.

Applications: The 4-aminophenyl moiety in the target suggests utility in kinase or neurotransmitter inhibitors, akin to the methoxyphenylamine in ’s neurotensin receptor agonists . Safety: Tert-butyl esters are generally stable but may decompose under acidic conditions (e.g., ’s HCl deprotection). The target’s amine group could reduce volatility compared to lachrymators like .

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